molecular formula C13H17N3O3 B6644041 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid

Cat. No. B6644041
M. Wt: 263.29 g/mol
InChI Key: JDXRDFQHKQVFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP is a piperidine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. It has been found to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission. This, in turn, leads to the anticonvulsant, anxiolytic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of acetylcholine in the brain. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been found to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid in lab experiments is that it has been extensively studied and has been found to exhibit several therapeutic effects. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid. One area of research is to further elucidate its mechanism of action, which will help in the design of more effective drugs. Another area of research is to study the effects of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research can be conducted to study the long-term effects of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid on the brain and to develop new methods for the synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid.

Synthesis Methods

3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using various methods, including the reaction of 4-chloropyridazine with piperidine-3-carboxylic acid, followed by the addition of propanoic acid. Another method involves the reaction of 4-hydroxypyridazine with piperidine-3-carboxylic acid, followed by the addition of propanoic acid. Both methods have been found to be efficient and yield high-quality 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid.

Scientific Research Applications

3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[1-(pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-5-6-14-15-8-11/h5-6,8,10H,1-4,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRDFQHKQVFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=NC=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.